(4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Description

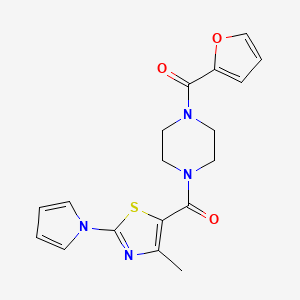

The compound "(4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone" features a piperazine moiety linked to a thiazole ring via a methanone bridge. The piperazine is substituted with a furan-2-carbonyl group, while the thiazole bears a 4-methyl group and a 1H-pyrrol-1-yl substituent (Figure 1).

Synthesis and Characterization:

While direct synthesis data for this compound are unavailable in the provided evidence, analogous methods from related studies can be inferred. For example, compounds with piperazine-thiazole frameworks are often synthesized via nucleophilic substitution or coupling reactions. highlights the use of FT-IR, NMR (1H, 13C, HSQC), and mass spectrometry for structural confirmation of piperazine-containing analogs . Similar techniques would likely validate the target compound’s structure, with key spectral signatures including:

- FT-IR: Stretching vibrations for carbonyl (C=O, ~1650–1750 cm⁻¹), furan C-O-C (~1250 cm⁻¹), and thiazole C-S (~650 cm⁻¹).

- NMR: Distinct signals for piperazine protons (δ 2.5–3.5 ppm), thiazole methyl (δ 2.0–2.5 ppm), and pyrrole aromatic protons (δ 6.5–7.5 ppm).

Properties

IUPAC Name |

furan-2-yl-[4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-13-15(26-18(19-13)22-6-2-3-7-22)17(24)21-10-8-20(9-11-21)16(23)14-5-4-12-25-14/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKRTYGWLOXASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a hybrid molecule that incorporates a piperazine moiety and thiazole structure, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a furan ring, a piperazine unit, and a thiazole derivative, which contribute to its biological properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor activity. The presence of the thiazole ring in the compound is crucial for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting potent anticancer potential .

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has been documented, with certain compounds displaying high efficacy in seizure models. The structure–activity relationship (SAR) analysis indicates that modifications in the thiazole ring can enhance anticonvulsant effects, potentially making this compound a candidate for further testing in epilepsy models .

The mechanism by which this compound exerts its effects may involve interaction with specific biological targets. For instance, it is hypothesized that the compound interacts with proteins involved in cell proliferation and apoptosis pathways. Molecular docking studies suggest that the compound binds effectively to targets associated with cancer cell survival mechanisms .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds. Below is a summary table of relevant findings:

| Study | Compound | Activity | IC50 Value | Cell Line |

|---|---|---|---|---|

| Study 1 | Thiazole Derivative A | Antitumor | 1.61 µg/mL | U251 (Glioblastoma) |

| Study 2 | Thiazole Derivative B | Anticonvulsant | ED50 = 23.30 mM | PTZ Seizure Model |

| Study 3 | Thiazole Derivative C | Cytotoxicity | <10 µM | Jurkat Cells |

These studies highlight the potential of thiazole-containing compounds as therapeutic agents in oncology and neurology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents (Table 1).

Key Observations :

- Heterocycle Diversity: The target compound’s thiazole-piperazine core differs from tetrazole (13a), pyrazole (5), and benzothiazole () analogs.

- The 1H-pyrrol-1-yl group on thiazole may increase lipophilicity compared to fluorophenyl (5) or pyrimidine (12l) groups .

Characterization :

- Spectroscopy : All analogs employ FT-IR and NMR (), with HSQC and mass spectrometry resolving complex substituents .

- Crystallography : ’s isostructural thiazole derivatives (P‾1 symmetry) suggest the target compound may form similar planar conformations, though pyrrole’s bulkiness could disrupt crystallinity .

Research Findings and Implications

- Structural Flexibility : The piperazine-thiazole core allows modular substitution, as seen in –3. Replacing tetrazole (13a) with thiazole improves aromatic interactions in drug-receptor binding .

- Thermal Stability : High melting points of ’s compounds (e.g., 12l: 226–228°C) suggest that the target compound’s crystallinity could be optimized via fluorinated or planar substituents .

- Limitations : Lack of direct biological data for the target compound necessitates further in vitro testing. Contradictions in crystallinity ( vs. 5) highlight the need for empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.